N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine
Overview
Description
N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine , also known by its chemical formula C8H7Cl2F3N , is a synthetic organic compound. It belongs to the class of amine derivatives and contains both halogen (chlorine) and fluorine atoms. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including chlorination, fluorination, and amine substitution. Researchers have explored various synthetic routes to obtain high yields and purity. Detailed protocols and optimization strategies are documented in the literature.
Molecular Structure Analysis
The molecular structure of N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine reveals the following key features:
- Aminomethyl Group : The central amine group (NH2) is attached to the phenyl ring.
- Halogen Substituents : Two chlorine atoms (Cl) are positioned at the 2- and 3-positions of the phenyl ring.
- Trifluoroethyl Group : The trifluoroethyl moiety (CF3CH2) is linked to the amine nitrogen.
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound with various nucleophiles, electrophiles, and oxidizing agents. Notably, it participates in nucleophilic substitution reactions due to the presence of the amino group. These reactions can lead to the formation of diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a specific melting point range, which can vary based on crystalline form and purity.
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Stability : N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine is stable under certain conditions but may degrade upon exposure to heat, light, or moisture.
Scientific Research Applications
Synthesis and Functionalization
Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines
A study by Senthamarai et al. (2018) showcases a cost-efficient reductive amination protocol using cobalt oxide nanoparticles for synthesizing N-methylated and N-alkylated amines, vital for life-science molecules. This method highlights the importance of developing convenient methods for the synthesis of amine derivatives using earth-abundant catalysts Senthamarai et al., 2018.
Direct Amidation of Carboxylic Acids and Amines
Lanigan et al. (2013) demonstrated the effectiveness of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, a crucial step in the synthesis of amide products. This method emphasizes the utility of B(OCH2CF3)3 in organic synthesis, especially for creating N-protected amino acids with minimal racemization Lanigan et al., 2013.
Analytical Applications
- Detection of Aromatic Amines in Hair Dyes: Lizier and Zanoni (2012) utilized an ionic liquid for the improved separation and quantification of aromatic amines present in hair dyes using liquid chromatography coupled to electrochemical detection. This method underlines the application of novel mediums for enhancing analytical capabilities in identifying contaminants in consumer products Lizier & Zanoni, 2012.
Catalysis
- Chromium‐Catalyzed Oligomerization of Ethene: Höhne et al. (2017) explored the use of N,N‐bis[chloro(aryl)phosphino]amines in the Cr-catalyzed oligomerization of ethene, leading to highly selective production of hexene. This research demonstrates the potential of using chlorinated ligands for high-purity chemical production Höhne et al., 2017.
Material Science
- Fluorinated Polyimides: Chung, Tzu, and Hsiao (2006) synthesized fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine), showing low dielectric constants and high thermal stability. This research highlights the importance of such compounds in developing materials with specific electronic and thermal properties Chung et al., 2006.
Safety And Hazards
- Toxicity : Due to its halogenated nature, this compound may pose health risks. Researchers should handle it with appropriate precautions.
- Environmental Impact : Disposal methods and environmental impact assessments are crucial to minimize harm.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential pharmacological applications.
- Structural Modifications : Explore derivatives with improved properties.
- Safety Profiles : Assess toxicity and environmental impact comprehensively.
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2,2,2-trifluoroethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N/c10-7-3-1-2-6(8(7)11)4-15-5-9(12,13)14/h1-3,15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPVIJWXYRCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651340 | |
Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
CAS RN |
921630-40-2 | |
Record name | N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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